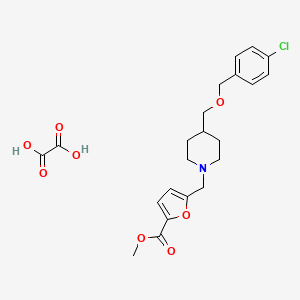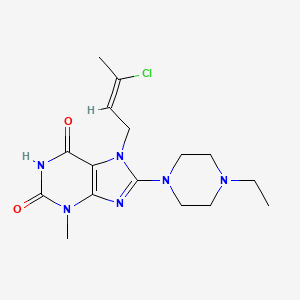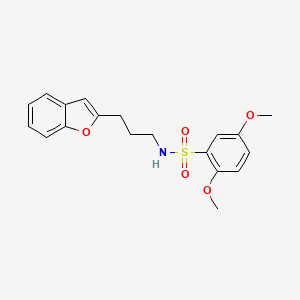
Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" is a synthetic organic compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It combines elements of furan, piperidine, and chlorobenzyl moieties, making it a versatile molecule for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" typically involves multi-step procedures:
Formation of the furan-2-carboxylate core: : Starting from commercially available furan-2-carboxylic acid, esterification with methanol in the presence of a strong acid catalyst like sulfuric acid can yield methyl furan-2-carboxylate.
Chlorobenzylation: : Reacting 4-chlorobenzyl chloride with sodium hydride to form the corresponding benzyloxy compound.
Piperidinyl methylation: : Introducing the piperidinyl group using appropriate amination conditions, such as nucleophilic substitution with a piperidine derivative.
Oxalate formation: : Converting the product into its oxalate salt by treatment with oxalic acid under controlled conditions.
Industrial Production Methods
In industrial settings, these reactions are often optimized for scalability, efficiency, and yield. Continuous flow reactors and advanced purification techniques may be employed to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can be subject to oxidation reactions, often using agents like potassium permanganate or hydrogen peroxide.
Reduction: : The piperidinyl group can be reduced under hydrogenation conditions with catalysts like palladium on carbon.
Substitution: : The chlorobenzyl moiety can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: : Hydrogen gas, palladium on carbon catalyst.
Substitution: : Sodium hydride, amines, thiols, solvents like dimethylformamide or toluene.
Major Products
Oxidation products: : Oxidized furan derivatives.
Reduction products: : Reduced piperidinyl derivatives.
Substitution products: : Substituted chlorobenzyl derivatives.
Scientific Research Applications
"Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" finds applications across various fields:
Chemistry: : Used as an intermediate in organic synthesis for building complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic applications.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets and pathways:
Molecular Targets: : May bind to protein receptors, enzymes, or nucleic acids, influencing their function.
Pathways: : Modulation of signaling pathways, enzymatic activity, or gene expression, depending on its specific chemical properties and structural features.
Comparison with Similar Compounds
Similar Compounds
"Methyl 5-((4-(benzyloxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate"
"Methyl 5-((4-((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate"
"Methyl 5-((4-(p-tolyloxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate"
Uniqueness
The presence of the 4-chlorobenzyl moiety distinguishes "Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" from its analogs, potentially altering its biological and chemical properties. This uniqueness can influence its reactivity, pharmacokinetics, and interaction with biological targets, making it valuable for specific research applications.
And that's a wrap on this deep dive into "this compound". Complex and intriguing, isn’t it? What do you think?
Properties
IUPAC Name |
methyl 5-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]furan-2-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4.C2H2O4/c1-24-20(23)19-7-6-18(26-19)12-22-10-8-16(9-11-22)14-25-13-15-2-4-17(21)5-3-15;3-1(4)2(5)6/h2-7,16H,8-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBVOULCDLFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B2438321.png)
![(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2438323.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2438325.png)


![2-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2438328.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2438329.png)






